molecular formula C18H27N3O2S B2432854 N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide CAS No. 2361764-22-7

N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B2432854
CAS No.: 2361764-22-7
M. Wt: 349.49
InChI Key: RECNQSJPRXKZKM-UHFFFAOYSA-N
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Description

N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of human error .

Scientific Research Applications

N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-6-15-19-12(3)17(24-15)13(4)20(5)18(23)14-8-10-21(11-9-14)16(22)7-2/h7,13-14H,2,6,8-11H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECNQSJPRXKZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(C)N(C)C(=O)C2CCN(CC2)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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